molecular formula C22H23ClN2O3S B2965852 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941917-54-0

4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2965852
CAS No.: 941917-54-0
M. Wt: 430.95
InChI Key: CXBFPVWBCLCPGH-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a naphthalene moiety and a morpholinoethyl substituent. Its structural complexity—combining a hydrophobic naphthalene group and a polar morpholine ring—suggests unique physicochemical and pharmacological properties compared to simpler analogs .

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-18-8-10-19(11-9-18)29(26,27)24-16-22(25-12-14-28-15-13-25)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22,24H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBFPVWBCLCPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a naphthalene moiety, contributing to its unique properties. Its chemical structure can be represented as follows:

C17H20ClN1O2S\text{C}_{17}\text{H}_{20}\text{ClN}_{1}\text{O}_{2}\text{S}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in the synthesis of folate. This mechanism contributes to its antibacterial properties.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Antibacterial Activity

The compound has shown significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that this compound could be effective against common pathogens.

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects on cancer cell lines. For instance:

  • Human Lung Adenocarcinoma (A-549) : IC50 = 22.09 µg/mL
  • Human Breast Cancer (MCF-7) : IC50 = 6.40 µg/mL

These findings indicate that the compound may serve as a potential chemotherapeutic agent.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamides, including the target compound. The results indicated that it exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, likely due to its structural characteristics that enhance membrane permeability.

Study 2: Antioxidant Potential

Another investigation focused on the antioxidant potential of the compound using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, indicating strong antioxidant activity, which could be beneficial in preventing oxidative damage in cells.

Comparison with Similar Compounds

Structural and Conformational Differences

Key Analogs:

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide (I) Substituents: 3,5-Dichlorophenyl group. Conformation: The C—SO₂—NH—C torsion angle is 77.8°, with sulfonyl and anilino rings tilted at 87.9° . Biological Relevance: Demonstrated hydrogen-bonded dimerization, influencing crystal packing and solubility.

4-Chloro-N-(2,3-dichlorophenyl)benzenesulfonamide (III)

  • Substituents : 2,3-Dichlorophenyl group.
  • Conformation : Reduced torsion angle (-56.7°) and ring tilt (56.5°) compared to (I), suggesting substituent position critically affects molecular geometry .

4-Chloro-N-(5-substituted-tetrahydronaphthalen-2-yl)benzenesulfonamides Substituents: Thiazole, oxazole, or methylthiazole groups (). Synthesis: Prepared via reductive amination using sodium triacetoxyborohydride, similar to methods for morpholino-containing analogs . Activity: Evaluated as thromboxane A2-prostanoid (TP) receptor antagonists, with IC₅₀ values in nanomolar ranges .

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Substituents : Piperidinylidene-phenylethyl group.
  • Regulatory Status : Controlled substance with opioid-like activity, highlighting the pharmacological diversity of sulfonamide scaffolds .

Anticancer Derivatives (e.g., M-569) Substituents: Hydrazonoethylphenyl groups. Activity: Exhibited anticancer and radiosensitizing effects, demonstrating substituent-dependent mechanisms .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP (Predicted) Solubility Profile
Target Compound ~450 g/mol Naphthalen-1-yl, morpholinoethyl ~3.5 Low aqueous solubility
4-Chloro-N-(3,5-dichlorophenyl) (I) 356 g/mol 3,5-Dichlorophenyl ~4.2 Moderate (ethanol-soluble)
TP Antagonist (Thiazole derivative) ~420 g/mol Thiazole, tetrahydronaphthalene ~3.8 Lipophilic (DMSO-soluble)
W-15 377 g/mol Piperidinylidene-phenylethyl ~3.1 High lipophilicity
  • Solubility: The morpholino group in the target compound improves polarity compared to fully aromatic analogs (e.g., W-15) but may still require formulation optimization for bioavailability.

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